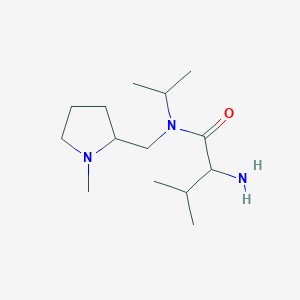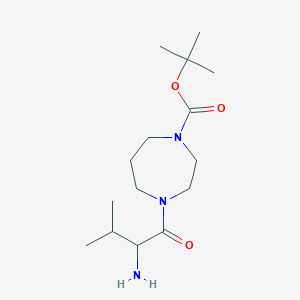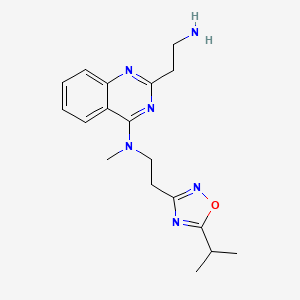![molecular formula C33H42N5O8+ B14786748 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline: and 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid are two distinct chemical compounds with unique structures and properties The former is an isoquinoline derivative, while the latter is a purine derivative
Méthodes De Préparation
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The synthesis of 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
The preparation of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid involves the condensation of 1,3-dimethyluric acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aqueous medium under reflux conditions .
Analyse Des Réactions Chimiques
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the fully saturated isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound can undergo:
Hydrolysis: Acidic or basic hydrolysis can yield the corresponding purine and acetic acid derivatives.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Amidation: Reaction with amines can yield amide derivatives.
Applications De Recherche Scientifique
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Chemistry: Utilized in the synthesis of purine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and as an analgesic
Mécanisme D'action
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The mechanism of action involves interaction with cellular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to altered cellular functions and therapeutic effects .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound acts by inhibiting specific enzymes involved in purine metabolism. It may also interact with adenosine receptors, leading to various physiological effects such as bronchodilation and pain relief .
Comparaison Avec Des Composés Similaires
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Similar compounds include:
Ethaverine: Another isoquinoline derivative with vasodilatory properties.
Papaverine: An isoquinoline alkaloid used as a smooth muscle relaxant.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the purine class of compounds.
Propriétés
Formule moléculaire |
C33H42N5O8+ |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4,6H,3H2,1-2H3/p+1 |
Clé InChI |
KERLFKFQMBQMGI-UHFFFAOYSA-O |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)


![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)






![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

